N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide
Description
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-methylpropylamino)acetamide |
InChI |
InChI=1S/C8H18N2O/c1-7(2)5-9-6-8(11)10(3)4/h7,9H,5-6H2,1-4H3 |
InChI Key |
OVOXNGZIJFNIJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves the amidation of an appropriately substituted acyl chloride or ester with a methylamine derivative, followed by N,N-dimethylation of the amino group.
Key Steps:
Preparation of the acyl intermediate:
Synthesis begins with the formation of 2-chloroacetamide derivatives, which are then substituted with 2-methylpropylamine (isobutylamine) via nucleophilic substitution reactions.N,N-Dimethylation:
The amino group is methylated using methylating agents such as methyl iodide or dimethyl sulfate, often in the presence of a base like potassium carbonate or sodium hydride.
Reaction Conditions:
- Solvent: Acetone, ethanol, or dichloromethane.
- Temperature: 0–50°C for nucleophilic substitution; 50–80°C for methylation.
- Yield: Typically ranges from 65% to 85%, depending on reaction optimization.
Amidation via Carbamate Intermediates
Method Overview:
This method leverages carbamate chemistry, where protected amino groups are introduced and subsequently deprotected to yield the target compound.
Detailed Protocol:
Protection of amino group:
Glycine methyl ester or similar derivatives are protected with tert-butyl dicarbonate (Boc anhydride) under basic conditions to prevent undesired side reactions.Formation of the amide linkage:
The protected amino ester reacts with 2-methylpropylamine derivatives under controlled conditions, often with coupling agents like EDC or DCC.Deprotection and methylation:
The Boc group is removed with acid (e.g., HCl in ethanol), and the free amino group is methylated using methyl iodide or dimethyl sulfate.
Advantages:
- High purity and selectivity.
- Compatibility with large-scale synthesis.
- Yields often exceed 80%.
Representative Data:
- A patent describes a process where glycine methyl ester is protected, reacted with 2-methylpropylamine, and then methylated to produce the target compound with yields around 90%.
Reaction of N-(2-Phenyl)ethyl-2-chloroacetamide Derivatives
Method Overview:
This process involves the chlorinated intermediate reacting with 2-methylpropylamine or its derivatives, followed by methylation.
Key Points:
- The chlorinated acetamide is prepared via chlorination of the corresponding acetic acid derivative.
- Nucleophilic substitution with 2-methylpropylamine yields the aminoacetamide.
- N,N-Dimethylation is achieved via methylating agents under mild conditions.
Reaction Conditions:
Data Summary Table
| Method | Key Reactants | Main Steps | Typical Yield | Remarks |
|---|---|---|---|---|
| Direct Amidation | 2-chloroacetamide + 2-methylpropylamine | Nucleophilic substitution + methylation | 65–85% | Suitable for scale-up |
| Carbamate Route | Glycine methyl ester + Boc protection + methylation | Protection, coupling, deprotection | >80% | High purity, scalable |
| Chlorinated Intermediate | Chlorinated acetamide + amine + methylation | Substitution + methylation | 67–85% | Efficient, moderate conditions |
| Commercial Precursors | Glycine derivatives | Multi-step synthesis | >90% | High purity, cost-effective |
Research Findings & Perspectives
Cost and Scalability:
Methods utilizing protected amino acids and simple methylation agents (e.g., methyl iodide) are favored for large-scale production due to cost-effectiveness and operational simplicity.Reaction Optimization:
Controlling temperature, molar ratios, and reaction time enhances yields and purity. For instance, methylation at 40–45°C with excess methylating agent improves efficiency.Product Stability:
Proper purification and drying steps are crucial to prevent moisture absorption, which can compromise product stability, as noted in patent literature.Environmental & Safety Considerations: Use of less toxic methylating agents and green solvents is being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, as well as in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact mechanism depends on the context of its use and the specific biological or chemical system being studied.
Comparison with Similar Compounds
Antifungal and Antibacterial Activity
- 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- , a structurally related compound, exhibits antifungal activity against Aspergillus flavus via disruption of cell membrane integrity .
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide demonstrates antibacterial properties due to hydrogen-bonded crystal packing, enhancing stability and bioavailability .
Coordination Chemistry
- N-Substituted 2-arylacetamides (e.g., thiazolyl derivatives) serve as ligands in metal-organic frameworks (MOFs) due to their strong coordination with transition metals .
Critical Analysis of Structural Variations
- Branching vs. Aromatic Substituents: this compound’s branched alkyl chain may enhance lipophilicity compared to aromatic analogs like Alachlor, favoring membrane permeability in bioactive compounds . Aromatic substituents (e.g., dichlorophenyl in ) improve binding affinity to biological targets via π-π interactions.
Amide Functionalization :
- Acetylation (e.g., N-Acetyl-N-(2-methylpropyl)acetamide ) increases metabolic stability but may reduce solubility .
Biological Activity
N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide, also known as 2-[(2-methylpropyl)amino]acetamide, is an organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a dimethylamino group and a 2-methylpropyl substituent, which contribute to its unique chemical behavior and biological interactions. The presence of these functional groups allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interactions with enzymes and receptors. Key findings include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor or modulator in specific biochemical pathways. Studies suggest that it may interact with enzymes involved in metabolic processes, although detailed mechanisms require further investigation .
- Pharmacological Effects : Preliminary studies indicate that this compound could possess antimicrobial, antihistaminic, and analgesic properties, similar to other dimethylamine derivatives . Its ability to modulate biological targets enhances its potential as a therapeutic agent.
Case Studies and Research Findings
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Comparison | Unique Features |
|---|---|---|
| N,N-Dimethylacetamide | Lacks the 2-methylpropyl group | Commonly used as a solvent |
| N,N-Dimethyl-2-aminoacetamide | Different substituents on nitrogen | Often used in biological studies |
| N-(2-Methylpropyl)acetamide | Similar amino group but different substituents | Potentially different pharmacological properties |
This table illustrates how the unique combination of functional groups in this compound differentiates it from other compounds, enhancing its potential applications in both research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
